REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[Cl:20])[O:5][C:6]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:7]=1[C:8]([NH:10][CH3:11])=O>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[Cl:20])[O:5][C:6]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:7]=1[CH2:8][NH:10][CH3:11]
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Name
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2-(3,4-dichlorophenoxy)-5-fluoro-N-methyl benzamide
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Quantity
|
0.313 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC2=C(C(=O)NC)C=C(C=C2)F)C=CC1Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was treated via syringe with 4.0 mL (4.0 mmol) of 1.0 M
|
Type
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TEMPERATURE
|
Details
|
and the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a total of 48 hr
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Duration
|
48 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by the addition of 25 mL of 6N HCl
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Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux until the free amine
|
Type
|
ADDITION
|
Details
|
The cooled mixture was then diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to the free base as a light brown oil, 0.164 g, 54%)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(OC2=C(CNC)C=C(C=C2)F)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |